molecular formula C8H4FN3 B1344066 4-fluoro-1H-indazole-5-carbonitrile CAS No. 473416-81-8

4-fluoro-1H-indazole-5-carbonitrile

Cat. No. B1344066
M. Wt: 161.14 g/mol
InChI Key: WGOKYACZRGAYOZ-UHFFFAOYSA-N
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Description

The compound 4-fluoro-1H-indazole-5-carbonitrile is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a fluorine atom at the fourth position and a nitrile group at the fifth position on the indazole ring system. Indazole derivatives are known for their diverse biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, indazole reacted with 4-fluoronitrobenzene and 2-fluoro-5-nitrobenzonitrile to yield isomeric nitroarylindazoles . The synthesis of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves spectral identification methods like IR, 1H NMR, and EI mass spectral analysis, with the structure confirmed by X-ray crystallography . Although the specific synthesis of 4-fluoro-1H-indazole-5-carbonitrile is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, and the geometries were optimized using semi-empirical and ab initio calculations . These techniques could be applied to determine the molecular structure of 4-fluoro-1H-indazole-5-carbonitrile.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of indazole with nitrobenzene derivatives can lead to the formation of nitroarylindazoles . Additionally, the reaction of NH-indazoles with electrophilic aromatic compounds like 1-fluoro-2,4-dinitrobenzene can result in the formation of benzotriazole-N-oxides . These reactions highlight the reactivity of indazole derivatives and suggest that 4-fluoro-1H-indazole-5-carbonitrile could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various experimental and theoretical approaches. For example, the fluorescent properties, electronic properties, and interaction with solvents of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were investigated using density functional theory calculations and experimental methods . These studies provide insights into the behavior of indazole derivatives in different environments, which could be relevant for understanding the properties of 4-fluoro-1H-indazole-5-carbonitrile.

Scientific Research Applications

Chemical Synthesis and Reactions

4-fluoro-1H-indazole-5-carbonitrile is involved in various chemical synthesis processes and reactions. For example, it has been used in the synthesis of fluorine-containing N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles through 1,3-dipolar-cycloaddition reactions (V. Rao et al., 2006). Another study described the reactivity of indazole with 4-fluoronitrobenzene and 2-fluoro-5-nitro-benzonitrile, leading to the formation of isomeric 1- and 2-nitroarylindazoles (D. Gale & J. Wilshire, 1973).

Anticancer Research

In anticancer research, derivatives of 4-fluoro-1H-indazole-5-carbonitrile have been studied. A series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, related to 4-fluoro-1H-indazole-5-carbonitrile, showed promising anticancer activities in vitro, exhibiting growth inhibitory and cytostatic activities against various cancer cell lines (M. Kachaeva et al., 2018).

Antimicrobial Activity

Compounds related to 4-fluoro-1H-indazole-5-carbonitrile have also been explored for their antimicrobial properties. For instance, novel Schiff bases using derivatives of this compound demonstrated significant in vitro antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Progesterone Receptor Modulators

Further applications include the development of progesterone receptor modulators. A study explored the use of compounds including 4-fluoro-1H-indazole-5-carbonitrile derivatives, finding potential applications in female healthcare, such as contraception and treatment of certain breast cancers (A. Fensome et al., 2008).

Development of Fluorophores

Additionally, derivatives of 4-fluoro-1H-indazole-5-carbonitrile have been used in the development of biheteroaryl fluorophores. These compounds exhibit promising properties like high quantum yields and large Stokes shifts, useful in applications like imaging and sensing (Yangyang Cheng et al., 2016).

Safety And Hazards

While the specific safety and hazards for 4-fluoro-1H-indazole-5-carbonitrile are not mentioned in the retrieved papers, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar compounds .

Future Directions

4-Fluoro-1H-indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests potential applications in dye-sensitized solar cells (DSSCs) and other areas .

properties

IUPAC Name

4-fluoro-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOKYACZRGAYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624017
Record name 4-Fluoro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazole-5-carbonitrile

CAS RN

473416-81-8
Record name 4-Fluoro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A total of 8.55 g of 2,4-difluoro-3-formyl-benzonitrile obtained in Production Example II-13-a was dissolved in 40 ml of tetrahydrofuran and 40 ml of methanol, and 5.1 ml of hydrazine monohydrate was added, followed by stirring at room temperature for three days and was further stirred at 50° C. for 3 hours and at 70° C. for 3 hours. The reaction mixture was added with 150 ml of ice-water, 300 ml of ethyl acetate and 100 ml of tetrahydrofuran were added, and unnecessary matters were filtered off. The organic layer was sequentially washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:toluene=1:9 to 1:4), to give 509 mg of the title compound as bright yellow crystals. In addition, a portion with impurities was purified again by silica gel column chromatography (ethyl acetate:n-hexane=1:4 to 1:0), to give 1.80 g of the title compound as bright yellow crystals.
Quantity
8.55 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.1 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

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